

# refining AT7867 dihydrochloride dosage for in vivo efficacy

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## Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B10762439

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## Technical Support Center: AT7867 Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **AT7867 dihydrochloride** in in vivo efficacy studies.

### Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for **AT7867 dihydrochloride** in mice for an in vivo efficacy study?

A1: Based on published studies, a common starting point for assessing in vivo efficacy in mouse xenograft models is 20 mg/kg for intraperitoneal (i.p.) administration or 90 mg/kg for oral (p.o.) administration.<sup>[1][2][3]</sup> These dosages have been shown to inhibit the phosphorylation of downstream targets of both AKT and p70S6K.<sup>[1][3]</sup> However, it is always recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) for your specific animal model and experimental conditions.

Q2: What is a suitable vehicle for formulating **AT7867 dihydrochloride** for in vivo administration?

A2: A suggested formulation for **AT7867 dihydrochloride** is a suspension in 15% Captisol® (a modified cyclodextrin) in water, adjusted to a pH of 9.<sup>[2]</sup> Due to the compound's properties, it is

recommended to prepare the formulation fresh for each administration and use it immediately.

Q3: What are the known downstream targets of AT7867 that can be used as pharmacodynamic markers?

A3: AT7867 is a potent, ATP-competitive inhibitor of Akt1, Akt2, Akt3, and p70 S6 Kinase (p70S6K).<sup>[2][4][5][6][7][8]</sup> Therefore, key pharmacodynamic markers to assess target engagement in vivo include the phosphorylation status of GSK3 $\beta$  (a direct substrate of Akt) and S6 ribosomal protein (a downstream target of p70S6K).<sup>[1][2][3]</sup> Inhibition of phosphorylation of these markers indicates that AT7867 is hitting its intended targets.

Q4: How should **AT7867 dihydrochloride** be stored?

A4: For long-term storage, it is recommended to keep **AT7867 dihydrochloride** as a solid at -20°C. Stock solutions can be stored at -80°C for up to two years or at -20°C for one year.<sup>[4]</sup>

## Troubleshooting Guide

Issue	Potential Cause	Suggested Solution
Poor solubility of AT7867 dihydrochloride during formulation.	The compound may have limited solubility in standard aqueous buffers.	Use a solubilizing agent such as 15% Captisol® in water and adjust the pH to 9.[2] Prepare the formulation immediately before use.
Lack of in vivo efficacy at the recommended starting dose.	Insufficient drug exposure due to suboptimal administration route or rapid metabolism.	Consider a different route of administration (e.g., i.p. vs. p.o.) to alter the pharmacokinetic profile.[2][4] Perform a pharmacokinetic study to determine the plasma concentration and bioavailability of AT7867 in your model.
The tumor model may not be sensitive to Akt/p70S6K inhibition.	Confirm that the tumor model has a dysregulated PI3K/Akt pathway (e.g., PTEN mutation or PIK3CA mutation) as these are more likely to be sensitive. [2]	
Observed toxicity or adverse effects in animals (e.g., weight loss).	The administered dose may be above the maximum tolerated dose (MTD) for the specific animal strain or model.	Conduct a dose-range finding study to determine the MTD.[9] Monitor animals closely for signs of toxicity and adjust the dose or dosing schedule accordingly.
Inconsistent results between experiments.	Variability in drug formulation, administration technique, or animal handling.	Ensure consistent preparation of the AT7867 formulation immediately prior to each use. Standardize the administration procedure (e.g., time of day, injection volume). Ensure all animals are handled similarly

to minimize stress-related variables.

## Quantitative Data Summary

Table 1: In Vivo Efficacy of AT7867 in Mouse Xenograft Models

Animal Model	Administration Route	Dosage	Observed Effect	Reference
U87MG human glioblastoma xenograft	Intraperitoneal (i.p.)	20 mg/kg	Inhibition of tumor growth	<a href="#">[2]</a> <a href="#">[3]</a>
U87MG human glioblastoma xenograft	Oral (p.o.)	90 mg/kg	Inhibition of tumor growth	<a href="#">[2]</a> <a href="#">[3]</a>
MES-SA uterine sarcoma xenograft	Intraperitoneal (i.p.)	20 mg/kg	Inhibition of tumor growth (T/C = 0.37)	<a href="#">[2]</a>
MES-SA uterine sarcoma xenograft	Oral (p.o.)	90 mg/kg	Inhibition of tumor growth (T/C = 0.37)	<a href="#">[2]</a>

Table 2: Pharmacokinetic Parameters of AT7867 in Mice

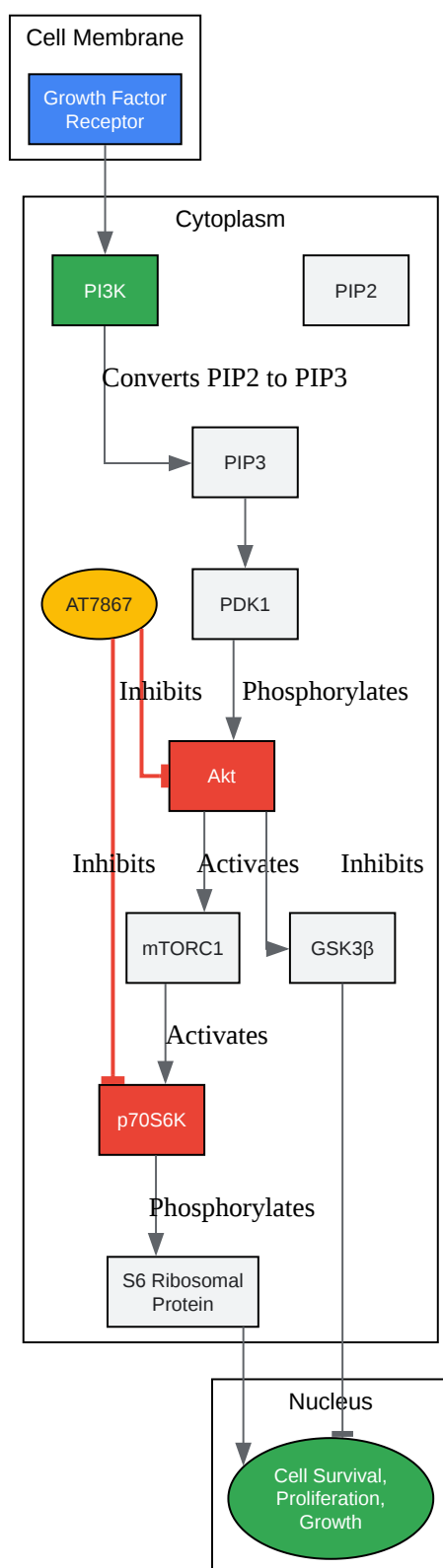
Administration Route	Dosage	Key Finding	Reference
Oral (p.o.)	20 mg/kg	Bioavailability of 44%	<a href="#">[2]</a> <a href="#">[4]</a>
Oral (p.o.)	20 mg/kg	Plasma levels remain above 0.5 μM for at least 6 hours.	<a href="#">[4]</a>

## Experimental Protocols

### Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model

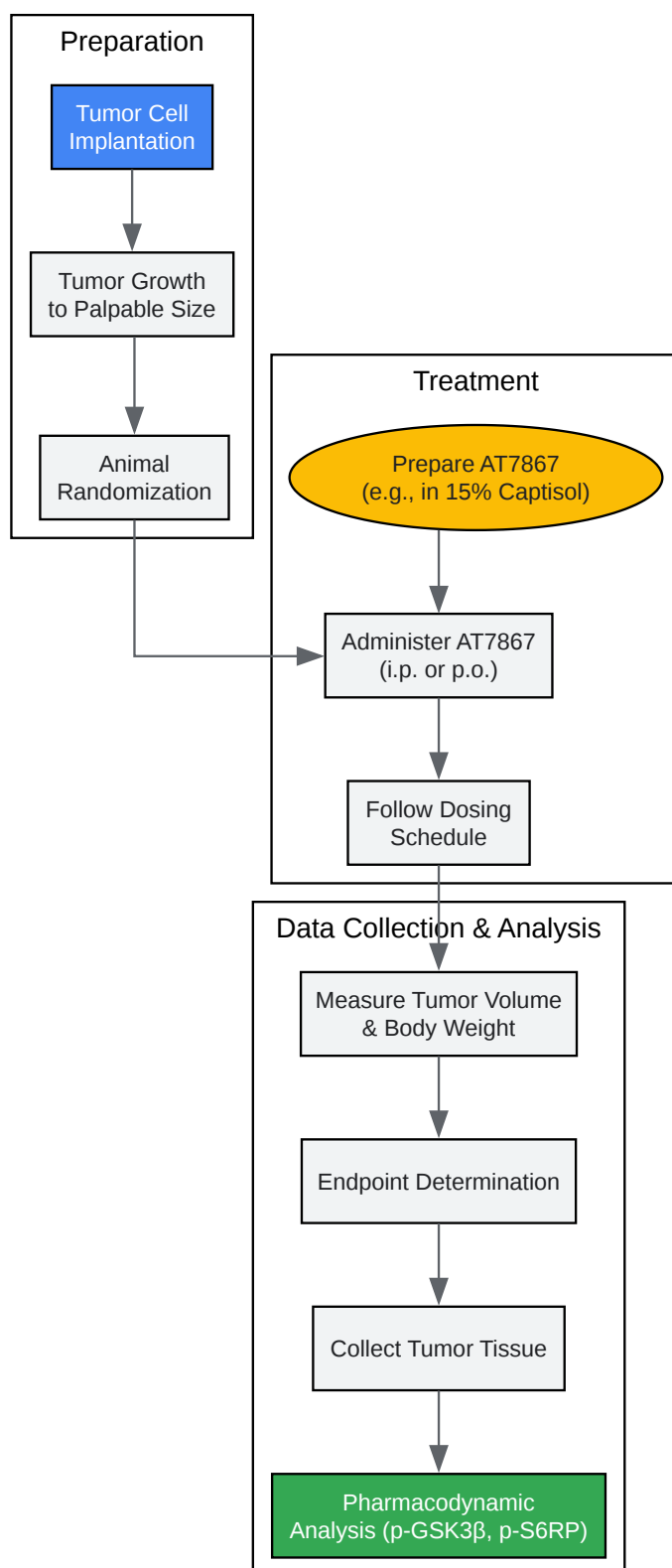
- Animal Model: Use athymic nude mice bearing subcutaneous human tumor xenografts (e.g., U87MG or MES-SA).
- Drug Formulation:
  - Prepare a suspension of **AT7867 dihydrochloride** in 15% Captisol® in water.
  - Adjust the pH of the solution to 9.
  - Prepare the formulation fresh immediately before administration.
- Administration:
  - For intraperitoneal (i.p.) administration, inject a volume corresponding to a dose of 20 mg/kg.
  - For oral (p.o.) administration, deliver a volume corresponding to a dose of 90 mg/kg via gavage.
- Dosing Schedule: Administer the treatment as per the experimental design (e.g., once daily, five days a week).
- Efficacy Assessment:
  - Measure tumor volume regularly (e.g., twice weekly) using calipers.
  - Monitor animal body weight as an indicator of toxicity.
- Pharmacodynamic Analysis:
  - At the end of the study, or at specified time points, collect tumor tissue.
  - Analyze the phosphorylation status of GSK3 $\beta$  and S6 ribosomal protein by Western blot or immunohistochemistry to confirm target engagement.

## Visualizations



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Caption: AT7867 signaling pathway inhibition.



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Caption: In vivo efficacy experimental workflow.

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